molecular formula C16H24N2O B3058436 3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde CAS No. 894370-38-8

3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde

Cat. No. B3058436
CAS RN: 894370-38-8
M. Wt: 260.37 g/mol
InChI Key: UBRQZGDMKHLFNE-UHFFFAOYSA-N
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Description

3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde, also known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EPM has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and treatments.

Scientific Research Applications

Antimicrobial Applications

  • A study focused on synthesizing thiazolidinone derivatives, including compounds related to 3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde, demonstrated antimicrobial activity against various bacterial and fungal strains. This highlights its potential in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).

Condensation Reactions

  • Research on the condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes, including compounds similar to 3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde, has been applied in synthesizing various derivatives. This research contributes to understanding the mechanism and stereochemistry of such reactions (Gallina & Liberatori, 1974).

Selective Oxidation Processes

  • In a study on the selective oxidation of aromatic methyl groups, compounds structurally related to 3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde were used as intermediates. This research has implications for the pharmaceutical and perfume industries (Boldron et al., 2005).

Synthesis of Nitrogen-Containing Compounds

  • The reactions of 4-hydroxy-3-methoxybenzaldehyde with methyl and ethyl chloroformates, closely related to the compound of interest, have been studied for synthesizing nitrogen-containing compounds. This has potential applications in the development of Schiff bases and benzoacridine derivatives (Dikusar & Kozlov, 2007).

Potential as Corrosion Inhibitors

  • A study involving density functional theory (DFT) explored the efficiency of bipyrazolic-type organic compounds, which are structurally related to 3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde, as corrosion inhibitors. This research has practical implications in materials science (Wang et al., 2006).

Anticancer and Anti-inflammatory Agents

  • Novel pyrazolopyrimidines derivatives, structurally similar to 3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde, were synthesized and evaluated as potential anticancer and anti-5-lipoxygenase agents. This highlights its relevance in therapeutic drug development (Rahmouni et al., 2016).

properties

IUPAC Name

3-[(4-ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-4-17-5-7-18(8-6-17)11-15-9-13(2)10-16(12-19)14(15)3/h9-10,12H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRQZGDMKHLFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C(=CC(=C2)C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589509
Record name 3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

894370-38-8
Record name 3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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